Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate

Catalog No.
S12810446
CAS No.
M.F
C10H8ClNO3S
M. Wt
257.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxy...

Product Name

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate

IUPAC Name

ethyl 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylate

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

InChI

InChI=1S/C10H8ClNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3

InChI Key

WDAZHKHLVOUBBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Cl

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8ClNO3SC_{10}H_{8}ClNO_{3}S and a molar mass of approximately 257.69 g/mol. It features an isoxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, along with a carboxylate group and a chlorothiophene substituent. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics.

Typical of isoxazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The presence of the carboxylate group allows for nucleophilic attack, leading to the formation of amides or esters.
  • Electrophilic Aromatic Substitution: The chlorothiophenyl group can undergo electrophilic substitution reactions, which can modify the electronic properties of the compound.
  • Cycloaddition Reactions: The isoxazole ring can engage in cycloaddition reactions with various reagents, expanding its utility in synthetic organic chemistry.

Several synthetic routes can be employed to synthesize ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate:

  • Condensation Reactions: A common method involves the condensation of thiophen-2-carboxylic acid derivatives with hydroxylamine or other nitrogen sources to form the isoxazole ring.
  • Refluxing with Ethyl Esters: Ethyl esters can be reacted under reflux conditions with appropriate chlorinated thiophene derivatives to yield the desired product.
  • Use of Catalysts: Catalytic methods involving metal catalysts can facilitate the formation of the isoxazole structure from simpler precursors.

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new pharmaceutical agents targeting various diseases.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block in polymer chemistry.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules could provide insights into its pharmacokinetics and potential therapeutic effects.
  • Molecular Docking Studies: Computational approaches could predict how this compound binds to various biological targets, aiding in drug design.

Several compounds share structural similarities with ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylateC10H9NO3SC_{10}H_{9}NO_{3}SLacks chlorine substitution; potentially less reactive.
Ethyl 5-bromoisoxazole-3-carboxylateC8H8BrNO3C_{8}H_{8}BrNO_{3}Bromine instead of chlorine; different reactivity profile.
Ethyl 5-acetylisoxazole-3-carboxylateC10H11NO4C_{10}H_{11}NO_{4}Contains an acetyl group; may exhibit different biological activities.

Uniqueness

Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate stands out due to its combination of a chlorinated thiophene moiety and an isoxazole core, which may enhance its reactivity and biological activity compared to similar compounds lacking such substituents. This unique combination could lead to novel applications in drug discovery and development.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

256.9913420 g/mol

Monoisotopic Mass

256.9913420 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types